N1-Acetyl Blockade vs. Free N1-H: Impact on Kinase Inhibitory Activity
The target compound 76006-19-4 is N1-acetylated, eliminating the N1-H hydrogen bond donor. In a series of substituted pyrazolo[3,4-c]pyridines, Sklepari et al. (2017) established that the existence of N1-H is essential for inhibitory activity against GSK3α/β, CLK1, and DYRK1A; N1-substituted analogs lacking this hydrogen consistently lost activity [1]. Consequently, 76006-19-4 is expected to be inactive or markedly attenuated in these kinase assays relative to its N1-unsubstituted 7-methoxy precursor (CAS 76006-10-5).
| Evidence Dimension | N1-H hydrogen bond donor availability |
|---|---|
| Target Compound Data | Absent (N1-acetylated); predicted loss of kinase inhibitory activity |
| Comparator Or Baseline | 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 76006-10-5): free N1-H present; active in GSK3α/β, CLK1, DYRK1A assays |
| Quantified Difference | Qualitative SAR: presence vs. absence of N1-H dictates activity (exact IC₅₀ fold-change not reported for this specific pair) |
| Conditions | In vitro kinase inhibition assays (GSK3α/β, CLK1, DYRK1A); molecular docking simulations (PDB not specified). Chem Pharm Bull 2017. |
Why This Matters
For researchers designing kinase-targeted libraries, the N1-acetylated status of 76006-19-4 makes it unsuitable as a direct replacement for N1-H-bearing pyrazolo[3,4-c]pyridines, guiding selection toward appropriate negative controls or prodrug precursors.
- [1] Sklepari M, Lougiakis N, Papastathopoulos A, Pouli N, Marakos P, Mikros E, et al. Synthesis, docking study and kinase inhibitory activity of a number of new substituted pyrazolo[3,4-c]pyridines. Chem Pharm Bull (Tokyo). 2017;65(1):66-81. doi:10.1248/cpb.c16-00704. PMID: 28049917. View Source
